Synthesis and Characterization of 4,5-Dimethoxy-2-nitrobenzenesulfonyl Chloride: A Technical Guide
Synthesis and Characterization of 4,5-Dimethoxy-2-nitrobenzenesulfonyl Chloride: A Technical Guide
Executive Summary
4,5-Dimethoxy-2-nitrobenzenesulfonyl chloride (CAS: 18092-55-2), often abbreviated as NVOC-Cl or Ns-Cl derivative, is a highly versatile electrophilic building block in organic synthesis and chemical biology. It is primarily utilized to install the photolabile and redox-sensitive benzenesulfonyl (BES) protecting group onto amines and alcohols. Its unique substitution pattern—featuring an electron-withdrawing sulfonyl chloride, a strongly electron-withdrawing nitro group, and two electron-donating methoxy groups—makes it an ideal candidate for developing highly specific fluorescent probes[1] and synthesizing diverse sulfonamide libraries for drug discovery[2].
This whitepaper provides an in-depth, field-proven methodology for the synthesis, isolation, and analytical characterization of 4,5-dimethoxy-2-nitrobenzenesulfonyl chloride, grounded in mechanistic causality and self-validating experimental protocols.
Mechanistic Pathway & Regioselectivity
The most robust and high-yielding synthetic route to 4,5-dimethoxy-2-nitrobenzenesulfonyl chloride is the direct electrophilic aromatic nitration of 3,4-dimethoxybenzenesulfonyl chloride[3]. Alternatively, it can be accessed via the chlorosulfonation of 4-nitroveratrole[4], though the nitration route is generally preferred for its superior regiocontrol and scalability.
The Causality of Regioselectivity: In 3,4-dimethoxybenzenesulfonyl chloride, the aromatic ring is subject to competing directing effects. The sulfonyl chloride (-SO₂Cl) group is deactivating and meta-directing, while the two methoxy (-OCH₃) groups are strongly activating and ortho/para-directing.
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The C3-methoxy group strongly directs incoming electrophiles to the C6 position (para).
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The C4-methoxy group directs to the C5 position (ortho). Because the para-directing effect of the C3-methoxy group synergizes with the meta-directing effect of the C1-sulfonyl chloride group, the nitronium ion (NO₂⁺) exclusively attacks the C6 position. Subsequent renumbering of the ring yields the 4,5-dimethoxy-2-nitrobenzenesulfonyl chloride isomer.
Fig 1: Regioselective nitration pathway of 3,4-dimethoxybenzenesulfonyl chloride.
Experimental Protocol: Regioselective Nitration
The following protocol is designed as a self-validating system. Strict adherence to temperature control and stoichiometric ratios is required to prevent the hydrolysis of the sensitive sulfonyl chloride moiety.
Reagents & Materials
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3,4-Dimethoxybenzenesulfonyl chloride: 1.0 eq (10 mmol, 2.36 g)
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Fuming Nitric Acid (HNO₃, >90%): 1.2 eq (12 mmol, 0.5 mL)
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Concentrated Sulfuric Acid (H₂SO₄, 98%): 10 mL (Solvent/Catalyst)
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Dichloromethane (DCM): For extraction (if necessary) and purification.
Step-by-Step Methodology
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Preparation of the Nitrating Mixture: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of concentrated H₂SO₄. Submerge the flask in an ice-salt bath to bring the internal temperature to exactly 0 °C. Carefully add fuming HNO₃ (0.5 mL) dropwise over 5 minutes.
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Causality: Fuming nitric acid is chosen over standard concentrated nitric acid to minimize the introduction of water, which would rapidly hydrolyze the sulfonyl chloride into a sulfonic acid byproduct.
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Substrate Addition: Add the 3,4-dimethoxybenzenesulfonyl chloride (2.36 g) portion-wise as a solid over 30 minutes. Maintain the internal temperature strictly between 0 °C and 5 °C.
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Causality: The nitration reaction is highly exothermic. Exceeding 5 °C not only risks dinitration but also accelerates the nucleophilic attack of any trace moisture on the -SO₂Cl group.
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Reaction Maturation: Stir the reaction mixture at 0 °C for 2 hours. The solution will transition to a deep yellow/amber color, serving as a visual indicator of nitronium ion consumption and complex formation.
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Quenching (Self-Validation Step): Pour the acidic mixture carefully and slowly over 100 g of vigorously stirred crushed ice.
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Observation: A pale yellow precipitate will immediately form. This rapid phase change validates the successful precipitation of the highly hydrophobic product while safely diluting the acid.
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Isolation & Purification: Filter the yellow solid under vacuum. Wash the filter cake thoroughly with ice-cold distilled water (3 × 20 mL) until the filtrate runs neutral (pH ~7). Dry the solid under high vacuum overnight. Recrystallize from dry hexane/ethyl acetate to afford the pure product.
Analytical Characterization
To ensure the structural integrity of the synthesized 4,5-dimethoxy-2-nitrobenzenesulfonyl chloride, multi-modal analytical characterization is required. The table below summarizes the expected quantitative data.
Table 1: Analytical Characterization Summary
| Analytical Technique | Parameter / Shift | Assignment | Diagnostic Significance |
| ¹H NMR (CDCl₃) | δ 7.65 (s, 1H) | C3-H (Aromatic) | Confirms para-relationship; heavily deshielded by the ortho-NO₂ group. |
| ¹H NMR (CDCl₃) | δ 7.42 (s, 1H) | C6-H (Aromatic) | Confirms para-relationship; deshielded by the ortho-SO₂Cl group. |
| ¹H NMR (CDCl₃) | δ 4.05 (s, 3H) | C4-OCH₃ | Methoxy protons; distinct sharp singlet. |
| ¹H NMR (CDCl₃) | δ 3.98 (s, 3H) | C5-OCH₃ | Methoxy protons; distinct sharp singlet. |
| FT-IR (ATR) | 1530, 1350 cm⁻¹ | N-O stretch | Validates successful nitration of the aromatic ring. |
| FT-IR (ATR) | 1375, 1170 cm⁻¹ | S=O stretch | Confirms the sulfonyl chloride group survived the acidic workup. |
| LC-MS (ESI+) | m/z 281.01 | [M+H]⁺ | Corresponds precisely to C₈H₈ClNO₆S (Exact Mass: 281.67 g/mol ). |
Applications in Chemical Biology & Drug Discovery
The unique electronic properties of 4,5-dimethoxy-2-nitrobenzenesulfonyl chloride make it a highly sought-after reagent in advanced chemical applications.
Fluorescent Probe Development: Maeda et al. successfully utilized this compound to synthesize "BESSo," a highly practical and specific fluorescent probe for the detection of superoxide (O₂•−)[1],[5]. The benzenesulfonyl (BES) group effectively quenches the fluorescence of tetrafluorofluorescein. Upon nucleophilic attack by superoxide, the BES group is cleaved, releasing the highly fluorescent dye. The specific 4,5-dimethoxy-2-nitro substitution pattern provided an optimal electronic balance, improving the detection limit of superoxide by tenfold compared to previous iterations[5].
Fig 2: Mechanism of superoxide detection via BES group cleavage in BESSo probes.
Pharmaceutical Library Synthesis: Beyond imaging, this sulfonyl chloride is utilized to generate massive sulfonamide libraries. For example, it acts as a core intermediate in the synthesis of small molecule inhibitors targeting kynurenine-3-monooxygenase, an enzyme implicated in neurodegenerative disorders[2].
References
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Maeda, H., et al. "Design of a Practical Fluorescent Probe for Superoxide Based on Protection–Deprotection Chemistry of Fluoresceins with Benzenesulfonyl Protecting Groups." Chemistry – A European Journal (2007). Source: wiley-vch.de. 1
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Brown, J. F., & Robinson, R. "Nitration of 3,4-dimethoxybenzenesulfonyl chloride." Journal of the Chemical Society, 111, 957 (1917). Source: molaid.com. 3
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"Small molecule inhibitors of kynurenine-3-monooxygenase." US Patent 7994338B2. Source: google.com. 2
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"1-Ethoxy-2-methoxybenzene | Aromatic Ether | CAS 17600-72-5" (Details on chlorosulfonation pathways). Source: benchchem.com.4
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. US7994338B2 - Small molecule inhibitors of kynurenine-3-monooxygenase - Google Patents [patents.google.com]
- 3. 4,5-dimethoxy-2-nitrobenzenesulfonic acid - CAS号 504396-14-9 - 摩熵化学 [molaid.com]
- 4. 1-Ethoxy-2-methoxybenzene|Aromatic Ether|CAS 17600-72-5 [benchchem.com]
- 5. 4,5-dimethoxy-2-nitrobenzenesulfonyl chloride - CAS号 18092-55-2 - 摩熵化学 [molaid.com]
